molecular formula C12H11ClN2 B578816 5-(2-Chloro-4-methylphenyl)pyridin-2-amine CAS No. 1258634-27-3

5-(2-Chloro-4-methylphenyl)pyridin-2-amine

Cat. No.: B578816
CAS No.: 1258634-27-3
M. Wt: 218.684
InChI Key: STCJCUAGLRIXBW-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)pyridin-2-amine is a pyridine-based compound of significant interest in medicinal chemistry and antibacterial research . Pyridine derivatives are recognized for their versatility in drug development, often serving as key scaffolds in the design of novel therapeutic agents . Recent scientific investigations highlight the role of structurally related pyridine-2-methylamine compounds as potent inhibitors of bacterial targets, showcasing the value of this chemical class in addressing antimicrobial resistance . Researchers are exploring its potential utility in developing new therapeutic strategies, particularly in the fight against resistant bacterial strains . The compound's structure makes it a valuable intermediate for further chemical functionalization, enabling the exploration of structure-activity relationships to optimize potency and selectivity . Handling of this substance requires appropriate safety protocols. It is harmful by inhalation, in contact with skin, and if swallowed. Researchers must use personal protective equipment and handle the product only in a chemical fume hood . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-2-4-10(11(13)6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJCUAGLRIXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718561
Record name 5-(2-Chloro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-27-3
Record name 5-(2-Chloro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 2 Chloro 4 Methylphenyl Pyridin 2 Amine

Retrosynthetic Strategies for the 2-Amino-5-arylpyridine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials.

Identification of Key Synthetic Disconnections

The core structure of 5-(2-chloro-4-methylphenyl)pyridin-2-amine presents two primary disconnection points for retrosynthetic analysis. The most logical and strategic disconnection is the C-C bond between the pyridine (B92270) and the phenyl rings. This approach is favored because it allows for the late-stage introduction of the aryl group, a common and effective strategy in modern organic synthesis. This disconnection leads to a halogenated or otherwise activated 2-aminopyridine (B139424) derivative and a corresponding (2-chloro-4-methylphenyl)boronic acid, organozinc, or other organometallic reagent.

A second possible, though often less practical, disconnection is the C-N bond of the amino group on the pyridine ring. This would involve the amination of a 5-(2-chloro-4-methylphenyl)pyridine derivative. While feasible, this approach can be more challenging due to the potential for side reactions and the often harsh conditions required for amination of heteroaromatic rings.

Strategic Precursors and Starting Material Selection

Based on the primary C-C bond disconnection, the key precursors for the synthesis of this compound are a 5-halo-2-aminopyridine and a (2-chloro-4-methylphenyl)-organometallic species. The selection of the specific halogen on the pyridine ring (e.g., bromine or chlorine) and the type of organometallic reagent (e.g., boronic acid, organozinc) will depend on the chosen cross-coupling methodology.

For instance, in a Suzuki-Miyaura coupling, 5-bromo-2-aminopyridine and (2-chloro-4-methylphenyl)boronic acid would be the ideal starting materials. For a Negishi coupling, the corresponding (2-chloro-4-methylphenyl)zinc halide would be required. The selection of these precursors is guided by their commercial availability, stability, and reactivity in the chosen catalytic system.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig Amination)

Palladium-catalyzed reactions are the most widely employed methods for the synthesis of 5-aryl-2-aminopyridines.

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds. In the context of synthesizing this compound, this would involve the reaction of 5-bromo-2-aminopyridine with (2-chloro-4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. mdpi.com

The Negishi coupling offers an alternative palladium-catalyzed method, utilizing an organozinc reagent. This reaction is known for its high reactivity and functional group tolerance. The synthesis would involve the coupling of a 5-halopyridin-2-amine with a pre-formed (2-chloro-4-methylphenyl)zinc halide.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
ParameterCondition
Pyridine Substrate 5-bromo-2-aminopyridine
Boronic Acid (2-chloro-4-methylphenyl)boronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/Water, Toluene, or DMF
Temperature 80-120 °C
Typical Yield 70-95%

Copper-Mediated Coupling Methodologies

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have seen a resurgence in recent years as a more economical and sustainable alternative to palladium-catalyzed methods. These reactions can be used for both C-C and C-N bond formation. For the synthesis of this compound, a copper-catalyzed amination of a 5-(2-chloro-4-methylphenyl)-2-halopyridine could be employed. While often requiring higher temperatures and stronger bases than their palladium-catalyzed counterparts, advancements in ligand design have made copper-catalyzed methods increasingly viable for complex molecule synthesis.

Optimization of Catalyst Systems and Reaction Parameters

The success of any cross-coupling reaction hinges on the careful optimization of the catalyst system and reaction parameters. This includes the choice of the metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, the solvent, and the reaction temperature.

For Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have been shown to be highly effective in promoting the catalytic cycle and enabling the coupling of challenging substrates. The selection of the base (e.g., carbonates, phosphates, or alkoxides) is also crucial and must be compatible with the functional groups present in the starting materials. Solvent choice can significantly impact reaction rates and yields, with common solvents including ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.

Optimization is typically carried out by systematically varying these parameters to identify the conditions that provide the highest yield and purity of the desired product. High-throughput screening techniques are increasingly being used to rapidly evaluate a large number of catalyst and reaction conditions.

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions
LigandAbbreviationTypical Application
TriphenylphosphinePPh₃General purpose, Suzuki
1,1'-Bis(diphenylphosphino)ferrocenedppfSuzuki, Buchwald-Hartwig
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosBuchwald-Hartwig, Suzuki
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSPhosBuchwald-Hartwig, Suzuki

Pyridine Ring Construction and Functionalization Approaches

The construction of the substituted pyridine core of this compound can be approached through two primary strategies: building the pyridine ring with the desired substituents already in place or modifying a pre-existing pyridine ring. Both pathways offer unique advantages and challenges.

Cyclization Reactions to Form the Substituted Pyridine Nucleus

Classic condensation reactions remain a powerful tool for the de novo synthesis of pyridine rings. Methodologies such as the Bohlmann-Rahtz and Kröhnke pyridine syntheses offer versatile routes to polysubstituted pyridines.

The Bohlmann-Rahtz pyridine synthesis provides a pathway to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. This two-step process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration. While effective, this method often requires high temperatures for the final cyclization step, which can be a limitation. However, recent modifications using acid catalysis have been shown to lower the required reaction temperatures.

The Kröhnke pyridine synthesis is another valuable method that utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to yield 2,4,6-trisubstituted pyridines. This method is known for its mild reaction conditions and broad applicability in creating highly functionalized pyridine rings.

For the specific synthesis of this compound, a potential cyclization approach could involve the reaction of a suitably substituted 1,5-dicarbonyl compound (or its precursor) with a source of ammonia (B1221849). The strategic placement of the 2-Chloro-4-methylphenyl group on one of the carbonyl precursors would be crucial for the successful synthesis of the target molecule.

A representative cyclization reaction to form a substituted pyridine is shown in the table below:

PrecursorsReaction TypeConditionsProductYield (%)
Enamine and EthynylketoneBohlmann-Rahtz Synthesis1. Condensation, 2. Heat-induced cyclodehydration2,3,6-trisubstituted pyridineVaries
α-pyridinium methyl ketone salt and α,β-unsaturated carbonyl compoundKröhnke Pyridine SynthesisAmmonium acetate2,4,6-trisubstituted pyridineHigh

Direct C-H Functionalization Strategies for Regioselective Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov In the context of synthesizing this compound, palladium-catalyzed C-H arylation is a particularly relevant technique.

This approach could involve the direct arylation of a 2-aminopyridine derivative at the C5 position with a suitable arylating agent, such as 2-chloro-4-methylphenyl bromide or iodide. The regioselectivity of such reactions is a critical aspect, and it is often directed by the electronic properties of the pyridine ring and the nature of the catalyst and ligands employed. For 2-aminopyridines, the directing effect of the amino group can influence the position of C-H activation.

Alternatively, one could envision the C-H amination of a pre-formed 5-(2-Chloro-4-methylphenyl)pyridine at the C2 position. However, direct C-H amination of pyridines is often more challenging than C-H arylation.

The table below summarizes a general approach for C-H arylation of a pyridine derivative:

Pyridine SubstrateArylating AgentCatalyst/LigandConditionsProductRegioselectivity
2-Aminopyridine2-Chloro-4-methylphenyl halidePd(OAc)₂ / Phosphine ligandHigh temperatureThis compoundC5-selective

Chemoselectivity and Regioselectivity in Multi-Step Synthesis of this compound

In a multi-step synthesis, particularly one involving cross-coupling reactions, achieving the desired chemoselectivity and regioselectivity is paramount. A common and powerful method for forming the C-C bond between the pyridine and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic route would involve the coupling of a dihalogenated pyridine with (2-chloro-4-methylphenyl)boronic acid. For instance, starting with 2-amino-5-bromopyridine, a regioselective Suzuki coupling at the C5 position would yield the target molecule. The reactivity of different halogen substituents on the pyridine ring can be exploited to control the site of the reaction. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This difference in reactivity allows for selective coupling at one position while leaving another halogen intact for further functionalization.

In the case of a dihalopyridine, such as 2,5-dibromopyridine, careful control of the reaction conditions (catalyst, ligand, base, and stoichiometry of the boronic acid) is necessary to achieve mono-arylation at the desired C5 position, followed by a subsequent amination at the C2 position.

The following table illustrates the importance of regioselectivity in a Suzuki-Miyaura coupling for the synthesis of a 5-aryl-2-halopyridine intermediate:

DihalopyridineBoronic AcidCatalyst SystemDesired ProductUndesired Product
2-Amino-5-bromopyridine(2-chloro-4-methylphenyl)boronic acidPd(PPh₃)₄ / BaseThis compound-
2,5-Dibromopyridine(2-chloro-4-methylphenyl)boronic acidPd catalyst / Ligand2-Bromo-5-(2-chloro-4-methylphenyl)pyridine2,5-bis(2-chloro-4-methylphenyl)pyridine

Considerations for Sustainable Synthetic Chemistry in the Production of this compound

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and improve efficiency.

Solvent Selection and Recovery Techniques

The choice of solvent is a critical factor in the sustainability of a chemical process. Traditional palladium-catalyzed cross-coupling reactions often employ solvents such as toluene, dioxane, or DMF, which have environmental and health concerns. The development of greener solvent systems is an active area of research. For Suzuki-Miyaura couplings, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems are being explored.

The table below presents a comparison of traditional and greener solvents for cross-coupling reactions:

SolventClassificationBoiling Point (°C)Recovery
TolueneTraditional111Feasible
DioxaneTraditional101Difficult (water miscible)
2-Methyltetrahydrofuran (2-MeTHF)Greener80Feasible
WaterGreener100Environmentally benign

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.

The Suzuki-Miyaura coupling, while highly effective, has a moderate atom economy due to the formation of boronic acid-derived byproducts. However, its high yields and functional group tolerance often make it a practical choice. C-H activation/arylation reactions, on the other hand, offer a higher theoretical atom economy as they avoid the use of organometallic reagents.

Reaction efficiency is a broader measure that considers not only the atom economy but also the chemical yield, reaction time, and energy consumption. Optimizing these parameters is crucial for a sustainable synthetic process. For the synthesis of this compound, a high-yielding, one-pot reaction or a convergent synthesis with few steps would be ideal from an efficiency standpoint.

The following table provides a simplified atom economy calculation for a hypothetical Suzuki coupling reaction:

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )Atom Economy (%)
2-Amino-5-bromopyridine + (2-chloro-4-methylphenyl)boronic acid174 + 170.5This compound232.5(232.5 / (174 + 170.5)) * 100 ≈ 67.5%

Reactivity and Derivatization Pathways of 5 2 Chloro 4 Methylphenyl Pyridin 2 Amine

Chemical Transformations at the Pyridyl Amine Moiety

The primary amine group attached to the pyridine (B92270) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Functionalization: Alkylation, Acylation, and Sulfonylation

The nucleophilic nature of the exocyclic amine in 5-(2-Chloro-4-methylphenyl)pyridin-2-amine allows for straightforward N-functionalization reactions.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through reactions with alkyl halides. While specific examples for the title compound are not extensively documented in publicly available literature, the general reactivity of 2-aminopyridines suggests that this transformation is feasible. The reaction typically proceeds via an SN2 mechanism and may require the use of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial to control the extent of alkylation and avoid potential side reactions.

N-Acylation: The amine group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents and can also serve as a protecting group strategy for the amine. For instance, the acylation of aminopyrimidines, which are structurally related to the title compound, with benzoyl chlorides has been reported to proceed in the presence of a weak base like pyridine to yield the N-monoacylated product. nih.gov The use of stronger bases such as triethylamine (B128534) can sometimes lead to the formation of N,N-diacylated products. nih.gov A solvent-free procedure using benzoyl chloride and pyridine on basic alumina (B75360) under microwave irradiation has also been shown to be effective for the N-benzoylation of various amines.

N-Sulfonylation: Similar to acylation, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. researchgate.net The resulting sulfonamides are typically stable compounds and this functionalization is widely used in medicinal chemistry to introduce the sulfonyl group, which can act as a key pharmacophore. rsc.org The synthesis of primary sulfonamides from organometallic reagents and novel sulfinylamine reagents has also been developed, offering an alternative route to these important compounds. hymasynthesis.com

Reagent ClassExample ReagentProduct TypeGeneral Conditions
Alkyl HalideMethyl IodideN-Alkyl-5-(2-chloro-4-methylphenyl)pyridin-2-amineBase (e.g., K2CO3), Solvent (e.g., DMF)
Acyl ChlorideBenzoyl ChlorideN-Benzoyl-5-(2-chloro-4-methylphenyl)pyridin-2-amineBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)
Sulfonyl Chloridep-Toluenesulfonyl ChlorideN-Tosyl-5-(2-chloro-4-methylphenyl)pyridin-2-amineBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)

This table presents generalized reaction conditions based on the reactivity of similar 2-aminopyridine (B139424) systems.

Amide and Urethane Formation

Amide Formation: As mentioned in the acylation section, the formation of amides is a fundamental transformation for this compound. A variety of coupling reagents can be employed to facilitate the reaction between the amine and a carboxylic acid. One such method involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which effectively activates the carboxylic acid for amidation. nih.gov This method has been shown to be effective for a range of carboxylic acids and amines, proceeding at room temperature in good to excellent yields. nih.gov

Urethane Formation: The reaction of the amine with isocyanates provides a direct route to urea (B33335) derivatives. For example, the reaction of 2-chloro-4-aminopyridine with phenylisocyanate is known to produce 1-(2-chloro-4-pyridyl)-3-phenylurea. nih.gov By analogy, this compound would be expected to react with isocyanates like 2-chloro-5-methylphenyl isocyanate to form the corresponding urea. bldpharm.comnih.gov

Reactions with Carbonyl Compounds: Imine and Enamine Formation

The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of Schiff bases from 2-amino-3-methylpyridine (B33374) and vanillin (B372448) has been reported, highlighting the general applicability of this reaction to substituted aminopyridines. nih.gov These imines can be valuable intermediates for further synthetic transformations.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The amino group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). However, the bulky 5-(2-chloro-4-methylphenyl) substituent may sterically hinder substitution at the 6-position. Common electrophilic substitution reactions like nitration and halogenation are expected to be challenging and may require harsh conditions. For instance, direct nitration of pyridine itself is sluggish. avantorsciences.com

Nucleophilic Aromatic Substitution (SNAr) at Activating Positions

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2 and 4). In the case of this compound, the chlorine atom on the pyridine ring is not present, thus direct SNAr reactions involving displacement of a halide from the pyridine ring are not applicable. However, derivatization of the parent compound to introduce a leaving group at an activated position could enable subsequent SNAr reactions. For example, if a halogen were introduced at the 4- or 6-position, it could potentially be displaced by nucleophiles such as alkoxides or amines. The reactivity of halogenated pyrimidines in SNAr reactions is well-established. rsc.orgdoi.org

Reaction TypePosition(s)General Observations
Electrophilic Aromatic Substitution3- and 6-positionsGenerally disfavored due to the electron-deficient nature of the pyridine ring. The amino group is activating, but the overall reactivity is low.
Nucleophilic Aromatic SubstitutionNot directly applicableThe absence of a leaving group on the pyridine ring prevents direct SNAr. Derivatization would be required.

This table summarizes the expected reactivity of the pyridine ring based on general principles of pyridine chemistry.

Direct C-H Activation and Functionalization

No published studies were found describing the direct C-H activation and functionalization of This compound .

In principle, the 2-aminopyridine scaffold is a well-established directing group for transition-metal-catalyzed C-H activation. cymitquimica.com The amino group can coordinate to a metal center (such as palladium, rhodium, or ruthenium) and direct the regioselective functionalization of C-H bonds on the pyridine ring, typically at the C3 position. biomall.in It is also conceivable that C-H activation could be directed to the ortho-position of the chlorophenyl ring. Such transformations are powerful tools for creating carbon-carbon or carbon-heteroatom bonds. For related N-aryl-2-aminopyridines, these methods have been used to synthesize a variety of complex heterocyclic structures through annulation or direct arylation/alkenylation reactions. cymitquimica.com However, without experimental data, the feasibility and regiochemical outcome of applying these methods to This compound remain speculative.

Transformations Involving the Chlorophenyl Moiety

There are no specific reports in the literature detailing the cross-coupling reactions of the aryl chloride in This compound .

The aryl chloride functionality is a common handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-nitrogen bonds. For a typical Suzuki-Miyaura coupling, the aryl chloride would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more active catalysts, specialized phosphine (B1218219) ligands (e.g., biarylphosphines), and higher reaction temperatures. The presence of the aminopyridine group within the molecule could potentially influence the catalytic cycle, either by coordinating to the palladium center or by affecting the electronic properties of the substrate.

Specific methods for the reductive dehalogenation of This compound have not been documented.

Generally, the removal of an aryl chloride and its replacement with a hydrogen atom (hydrodehalogenation) can be achieved under various conditions. A common and mild method involves palladium-catalyzed hydride transfer from a reducing agent. Polymethylhydrosiloxane (PMHS), in combination with a palladium catalyst and a fluoride (B91410) source, has been shown to efficiently reduce a wide range of aryl chlorides at room temperature. This method is known for its excellent functional group tolerance, making it a plausible strategy for the dehalogenation of the target compound without affecting the aminopyridine moiety. Other methods include catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon) or using nickel-based catalysts with a hydride source.

Coordination Chemistry and Ligand Properties of this compound

No investigations into the chelation modes or ligand field effects of This compound have been reported.

The 2-aminopyridine structural motif is a classic bidentate ligand, capable of coordinating to a metal ion through both the pyridine ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. Alternatively, it can act as a monodentate ligand, coordinating only through the more Lewis-basic pyridine nitrogen. The specific coordination mode depends on various factors, including the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The substituent pattern of This compound , particularly the bulky chlorophenyl group at the C5 position, could sterically influence its ability to form certain complexes. The electronic properties (ligand field effects) would be determined by the sigma-donating and pi-accepting/donating abilities of the coordinated nitrogen atoms.

The synthesis and characterization of metal complexes involving This compound as a ligand have not been described in the scientific literature.

The synthesis of such complexes would typically involve reacting the compound with a suitable metal salt (e.g., halides, acetates, or perchlorates of transition metals like cobalt, nickel, copper, or zinc) in an appropriate solvent. Characterization of any resulting complexes would rely on standard analytical techniques, including single-crystal X-ray diffraction to determine the precise coordination geometry and solid-state structure, along with spectroscopic methods (IR, UV-Vis, NMR) and magnetic susceptibility measurements to elucidate the nature of the metal-ligand bonding and the electronic structure of the complex.

Evaluation of Metal Complexes in Chemical Catalysis (Non-Biocatalytic Applications)

A comprehensive search of scientific literature and chemical databases for detailed research findings on the evaluation of metal complexes derived from This compound for non-biocatalytic chemical catalysis did not yield specific results. The reactivity of the amino and pyridinyl nitrogen atoms in this molecule suggests its potential as a ligand for various transition metals, which could, in theory, be evaluated for catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation.

While the broader class of aminopyridine derivatives is known to form catalytically active metal complexes, specific studies detailing the synthesis, characterization, and catalytic performance of complexes with This compound as a ligand are not publicly available at this time. Research in the field often focuses on related structures. For instance, palladium complexes with Schiff base ligands derived from 2-aminopyridines have been investigated for their catalytic efficacy in reactions like the Claisen-Schmidt condensation. Similarly, palladium-catalyzed C-H activation of related compounds like 2-phenylpyridines is a well-documented area of research.

However, without specific research data, any discussion on the catalytic applications of metal complexes of This compound would be purely speculative. Detailed findings, including reaction conditions, catalyst loading, turnover numbers, and yields for specific catalytic transformations mediated by such complexes, are not present in the available literature. Consequently, no data tables of research findings can be provided.

Further research would be required to synthesize and evaluate the catalytic properties of metal complexes incorporating the This compound ligand. Such studies would be necessary to determine their potential utility in various non-biocatalytic chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 5 2 Chloro 4 Methylphenyl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

High-resolution NMR spectroscopy serves as a cornerstone for the unambiguous determination of the chemical structure of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including the connectivity of atoms and their spatial relationships.

Dynamic NMR Studies of Rotational Barriers and Conformational Exchange

The bond connecting the pyridine (B92270) and phenyl rings in this compound is subject to restricted rotation due to steric hindrance from the ortho-chloro substituent and the protons on the pyridine ring. This rotational barrier can be studied using variable temperature (VT) NMR experiments. At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for the non-equivalent protons of the phenyl ring, which would appear as a single averaged signal at higher temperatures. By analyzing the coalescence temperature and the line shape of the signals at different temperatures, the energy barrier to rotation (ΔG‡) can be calculated, providing quantitative insight into the molecule's conformational flexibility.

Solid-State NMR for Polymorphic Forms or Non-Crystalline States

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal packing arrangements, which may exhibit distinct physical properties. ssNMR can also be applied to analyze non-crystalline (amorphous) states. Cross-polarization magic-angle spinning (CP/MAS) experiments are commonly used to obtain high-resolution spectra of solids, revealing details about the local environment of each atom within the crystal lattice.

X-ray Crystallography for Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

Single Crystal X-ray Diffraction Analysis of the Compound and Its Derivatives

A single crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry. Key structural parameters that would be determined include:

The dihedral angle between the planes of the pyridine and phenyl rings, which is a direct measure of the molecular twist.

Intramolecular hydrogen bonding , for example, between the amine group (NH₂) and the nitrogen atom of the pyridine ring.

Deviations from ideal geometries caused by steric strain, such as out-of-plane bending of substituents.

Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 12.3
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1234.5
Z (molecules/unit cell) 4

Note: The data in this table is representative of a typical small organic molecule and is for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

Co-crystal and Salt Formation Studies for Supramolecular Assembly Analysis

The presence of the basic pyridine nitrogen and the primary amine group makes this compound an excellent candidate for forming co-crystals and salts with other molecules (co-formers). By co-crystallizing it with, for example, carboxylic acids or other hydrogen bond donors/acceptors, novel supramolecular assemblies can be created. X-ray diffraction analysis of these co-crystals and salts is crucial for understanding the hierarchy of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O, N-H···N) and halogen bonds (e.g., C-Cl···N), that govern the crystal packing. These studies are fundamental in the field of crystal engineering, which aims to design materials with desired physical properties by controlling their solid-state architecture.

Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs

The three-dimensional arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, with hydrogen bonding playing a predominant role in defining the crystal lattice. In compounds similar to this compound, such as N-(4-chloro-phenyl)-4-methyl-pyridin-2-amine, the crystal structure is characterized by the formation of inversion dimers. nih.gov These dimers are linked by pairs of N-H···N hydrogen bonds, creating robust eight-membered ring synthons, often described with the graph-set notation R²₂(8). nih.gov

Table 1: Representative Hydrogen Bond Geometry in a Related Amino-pyridine Crystal Structure Data based on analogous structures found in the literature.

D–H···AD–H (Å)H···A (Å)D···A (Å)∠(DHA) (°)Symmetry
N–H···N~0.86~2.18~3.03~175Inversion Dimer

D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Values are typical for N-H···N interactions in similar crystal structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. ijtsrd.com For this compound, the spectra are expected to exhibit characteristic bands corresponding to its constituent parts: the aminopyridine and the chloro-methyl-phenyl rings.

The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings give rise to a series of bands in the 1650-1400 cm⁻¹ region. researchgate.net The C-N stretching vibration is often coupled with other modes and typically appears in the 1380-1260 cm⁻¹ range. researchgate.net The C-Cl stretching vibration is expected in the lower frequency region, generally between 800 and 600 cm⁻¹.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of each vibrational mode can be achieved, confirming the molecular structure. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies and Assignments for this compound Frequency ranges are based on data from analogous compounds.

Wavenumber Range (cm⁻¹)AssignmentVibrational ModeExpected in IRExpected in Raman
3500 - 3300ν(N-H)N-H asymmetric & symmetric stretchingStrongMedium
3100 - 3000ν(C-H)Aromatic C-H stretchingMediumStrong
2980 - 2850ν(C-H)Methyl C-H stretchingMedium-WeakStrong
1650 - 1550ν(C=C), ν(C=N), δ(N-H)Ring stretching, NH₂ scissoringStrongStrong
1500 - 1400ν(C=C), ν(C=N)Aromatic & Pyridine ring stretchingStrongStrong
1380 - 1260ν(C-N)Aryl-amine C-N stretchingMedium-StrongMedium
850 - 800γ(C-H)Aromatic C-H out-of-plane bendingStrongWeak
800 - 600ν(C-Cl)C-Cl stretchingMedium-StrongStrong

ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing its exact mass with high precision. For this compound (C₁₂H₁₁ClN₂), the theoretical exact mass can be calculated. Experimental HRMS measurement provides a value that should closely match this theoretical mass, thereby validating the molecular formula.

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that offer structural information. The molecular ion peak [M]⁺• (in EI) or the protonated molecule [M+H]⁺ (in ESI) would be a prominent feature. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (•Cl): A common fragmentation for chloro-aromatic compounds.

Loss of a methyl radical (•CH₃): Resulting in an [M-15] fragment.

Cleavage of the C-C bond between the phenyl and pyridine rings, leading to fragments corresponding to each ring system.

Loss of HCN or H₂CN• from the aminopyridine ring.

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₁₂H₁₁ClN₂

Ion FormulaDescriptionCalculated m/z
[C₁₂H₁₁³⁵ClN₂]⁺Molecular Ion ([M]⁺)218.0611
[C₁₂H₁₁³⁷ClN₂]⁺Isotope Peak ([M+2]⁺)220.0581
[C₁₂H₁₂³⁵ClN₂]⁺Protonated Molecule ([M+H]⁺)219.0689
[C₁₂H₁₂³⁷ClN₂]⁺Isotope Peak ([M+H+2]⁺)221.0660
[C₁₂H₁₁N₂]⁺Loss of Cl183.0973
[C₁₁H₈³⁵ClN₂]⁺Loss of CH₃203.0376

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions arise from π→π* transitions within the conjugated aromatic system (phenyl and pyridine rings) and potentially n→π* transitions involving the lone pair electrons on the nitrogen atoms.

The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. The chlorine and methyl groups, as well as the amino group, act as auxochromes that can shift the absorption bands compared to the unsubstituted parent chromophores.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While not all molecules are highly fluorescent, many aromatic compounds exhibit this property. If this compound is fluorescent, its emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. This data provides insights into the nature of the excited state and the structural relaxation that occurs upon excitation.

Table 4: Representative Electronic Spectroscopy Data for Phenyl-Pyridine Systems Data is generalized based on similar structures; specific values depend on solvent and concentration.

ParameterTypical Wavelength RangeAssociated Transition
Absorption λ_max 1220 - 270 nmπ→π* (higher energy)
Absorption λ_max 2280 - 350 nmπ→π* (lower energy)
Emission λ_em350 - 450 nmS₁ → S₀ Fluorescence
Stokes Shift50 - 100 nmEnergy loss in excited state

Computational and Theoretical Investigations of 5 2 Chloro 4 Methylphenyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict various molecular attributes, offering a balance between computational cost and accuracy.

The electronic and optical properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions.

For aminopyridine derivatives, the HOMO is typically localized on the aminopyridine ring, which acts as the primary electron donor. The LUMO, conversely, is generally distributed over the aromatic system, functioning as the electron acceptor. In the case of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine, the presence of the chloro and methyl substituents on the phenyl ring will influence the energies of these orbitals. The electron-donating methyl group and the electron-withdrawing, yet ortho-directing, chloro group will modulate the electron density distribution across the molecule.

Computational studies on analogous 2-amino-5-arylpyridine systems using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in quantifying these properties ekb.egmdpi.commdpi.com. The HOMO-LUMO gap provides insights into the charge transfer interactions within the molecule. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability mdpi.com.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Analogous 2-Amino-5-arylpyridine System

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
HOMO-LUMO Gap (ΔE)4.66

Note: The data presented is hypothetical and based on typical values for analogous compounds from computational studies.

DFT calculations are widely employed to predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard practice acs.orgresearchgate.net. The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. For this compound, the calculated chemical shifts would be influenced by the electron-donating amino group and the electronic effects of the substituted phenyl ring. Comparing the calculated shifts with experimental data can aid in the definitive assignment of all proton and carbon signals in the NMR spectra nih.govbohrium.com.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the normal modes of vibration. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors researchgate.netscirp.org. The vibrational spectrum of this compound would exhibit characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic rings and the methyl group, C-N and C-C stretching vibrations within the rings, and the C-Cl stretching mode cdnsciencepub.comresearchgate.netnih.gov.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Aminopyridine

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3520
N-H Symmetric Stretch3410
Aromatic C-H Stretch3100-3000
C=N/C=C Ring Stretch1650-1450
C-Cl Stretch750-650

Note: The data presented is hypothetical and based on typical values for analogous compounds from computational studies.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

In this compound, the regions of negative potential (typically colored in shades of red) are expected around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. The regions of positive potential (colored in shades of blue) are generally located around the hydrogen atoms of the amino group and the aromatic rings, suggesting these as sites for nucleophilic attack nih.govresearchgate.net. The presence of the chlorine atom will also introduce a region of negative potential, while the methyl group will have a slight electron-donating effect influencing the potential of the phenyl ring. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding acs.org.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Computational methods allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

The single bond connecting the phenyl and pyridine rings in this compound allows for rotational isomerism. The dihedral angle between the two rings is a critical conformational parameter. The rotation around this bond is likely to be hindered due to steric interactions between the ortho-chloro substituent on the phenyl ring and the hydrogen atom at the C4 position of the pyridine ring, as well as potential steric clashes with the amino group.

By performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy is minimized at each step, the rotational barrier can be calculated. Such calculations on similar bi-aryl systems have shown that the planar or near-planar conformations are often transition states, while the most stable conformer is typically twisted to alleviate steric hindrance mdpi.comrsc.org.

A thorough conformational search is necessary to identify all low-energy conformers. For this compound, in addition to the rotation around the aryl-pyridine bond, the orientation of the amino group relative to the pyridine ring also contributes to the conformational landscape. While the amino group in 2-aminopyridine (B139424) is generally considered to be planar with the ring, small deviations can occur.

Computational studies on related systems like 2,6-diaminopyridine (B39239) have explored the potential energy surface associated with the amino group orientations researchgate.net. The relative energies of the different conformers, calculated at a high level of theory, indicate their relative populations at a given temperature according to the Boltzmann distribution. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.

Table 3: Illustrative Relative Energies of Conformers for a Twisted Bi-aryl System

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (Planar)3.5 (Transition State)
35 (Twisted)0.0 (Global Minimum)
90 (Perpendicular)2.8 (Rotational Barrier)

Note: The data presented is hypothetical and based on typical values for analogous compounds from computational studies.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of biaryl compounds like this compound, often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, presents a rich area for computational investigation. nih.govresearchgate.net Theoretical modeling can provide deep insights into the step-by-step processes of such reactions.

Calculation of Activation Barriers and Reaction Thermodynamics

A critical aspect of reaction mechanism modeling is the calculation of the energy profiles for each step. This involves locating the transition state structures and calculating their energies relative to the reactants, intermediates, and products.

Activation Barriers (ΔG‡): These calculations would quantify the energy required to overcome the transition state for each step of the synthesis. Lower activation barriers indicate faster reaction kinetics. Automated transition state theory calculation methods can be applied for high-throughput screening of reaction kinetics. nih.gov

No specific data on activation barriers or reaction thermodynamics for the synthesis of this compound are available in the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. helsinki.fi An MD simulation for this compound would involve simulating the motion of the molecule over time in a defined environment, such as a solvent box (e.g., water, DMSO, or 1,4-dioxane), which are common solvents for cross-coupling reactions. nih.gov

These simulations could provide valuable information on:

Conformational Analysis: Understanding the preferred rotational orientation (dihedral angle) between the phenyl and pyridine rings.

Solvent Interactions: How solvent molecules arrange around the solute and influence its conformation and reactivity.

Transport Properties: Predicting properties like diffusion coefficients.

Despite the utility of MD simulations for studying pyridine derivatives and their interactions, no studies have been published that specifically detail the dynamic behavior or solvent effects for this compound.

Advanced Quantum Chemical Methods for Intermolecular Interaction Studies (e.g., Dispersion-Corrected DFT)

The study of non-covalent interactions is crucial for understanding how molecules interact with each other in condensed phases or with biological targets. For a biaryl compound like this compound, key intermolecular interactions would include:

π-π Stacking: Interactions between the aromatic rings.

Hydrogen Bonding: Interactions involving the amine group.

Halogen Bonding: Interactions involving the chlorine atom.

Advanced quantum chemical methods are necessary to accurately model these weak interactions. Standard DFT functionals often fail to describe long-range dispersion forces, which are a major component of π-π stacking. Therefore, dispersion-corrected DFT (DFT-D) methods are essential for accurate calculations. These methods add an empirical or non-local correction term to the DFT energy to account for dispersion.

While there is extensive research on using methods like DFT-D to study intermolecular interactions in various molecular systems, no specific analysis of the intermolecular interaction energies or geometries for this compound has been reported.

Applications of 5 2 Chloro 4 Methylphenyl Pyridin 2 Amine in Chemical Sciences

Role as a Building Block in Macrocyclic and Supramolecular Chemistry

The structural attributes of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine make it a promising candidate for the construction of macrocyclic and supramolecular architectures. The presence of the amino group and the pyridine (B92270) nitrogen atom provides two potential coordination sites for metal ions or hydrogen bonding, which are fundamental interactions in the assembly of such complex structures.

The primary amine group of this compound can serve as a nucleophilic handle for the formation of covalent bonds, a key process in the synthesis of macrocycles. For instance, it can readily react with dicarbonyl compounds, such as dialdehydes or diacyl chlorides, in a [2+2] or [3+3] condensation fashion to yield macrocyclic imines or amides, respectively. The rigidity of the pyridine and phenyl rings would impart a degree of pre-organization to the resulting macrocycle, influencing its size, shape, and cavity dimensions.

Table 1: Potential Macrocyclization Reactions Involving this compound

Reactant 1Reactant 2Resulting LinkagePotential Macrocycle Type
This compoundTerephthaloyl chlorideAmideTetrameric Macrocyle
This compoundIsophthalaldehydeImine (Schiff base)Dimeric or Trimeric Macrocycle
This compound2,6-DiformylpyridineImine (Schiff base)Templated Macrocycle

This table presents hypothetical reaction partners for the synthesis of macrocycles. The actual outcome would depend on specific reaction conditions.

The 2-chloro-4-methylphenyl substituent would be expected to project from the plane of the macrocycle, potentially influencing its solubility and its ability to engage in further intermolecular interactions.

In the realm of supramolecular chemistry, the pyridine nitrogen and the exocyclic amine group can act as hydrogen bond donors and acceptors, facilitating the formation of self-assembled structures. For example, molecules of this compound could potentially form dimeric structures through hydrogen bonding between the amine protons and the pyridine nitrogen atoms of adjacent molecules.

Furthermore, macrocycles derived from this compound could act as hosts for various guest molecules. The central cavity of such a macrocycle could encapsulate small organic molecules or ions, with the binding affinity and selectivity being influenced by the size of the cavity and the electronic nature of the aromatic walls. The chloro and methyl substituents on the phenyl ring could also play a role in modulating guest binding through steric effects and weak van der Waals interactions.

Utility in Materials Science and Polymer Chemistry

The unique combination of a rigid aromatic system and a reactive amine functionality in this compound makes it an attractive monomer or precursor for the synthesis of functional organic materials and polymers.

The amine group of this compound allows for its incorporation into polymer chains through various polymerization techniques. For instance, it could be used as a comonomer in condensation polymerization with diacids or diisocyanates to produce polyamides or polyureas, respectively. The resulting polymers would feature the bulky and electronically distinct 5-(2-chloro-4-methylphenyl)pyridin-2-yl side group, which could significantly impact the polymer's properties, such as its thermal stability, solubility, and morphology.

Moreover, derivatization of the amine group, for example, by reaction with acryloyl chloride, would yield a vinyl monomer that could be subjected to radical polymerization to afford a polymer with the functional pyridine moiety as a pendant group.

The extended π-conjugated system of this compound suggests its potential as a building block for organic electronic materials. The pyridine ring is electron-deficient, while the aminophenyl moiety can be electron-donating, creating a donor-acceptor type structure that is often desirable for materials with interesting photophysical and electronic properties.

Polymers or oligomers incorporating this unit could exhibit fluorescence or be utilized in the construction of organic semiconductors. The presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions, allowing for the tuning of the material's electronic properties. For example, Suzuki or Stille coupling reactions could be employed to introduce other aromatic groups, thereby extending the π-conjugation and modifying the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Potential Applications in Organic Electronics

Material TypePotential FunctionRole of this compound
Organic Light-Emitting Diodes (OLEDs)Emissive or charge-transporting layerCore chromophore or charge-transporting moiety
Organic Photovoltaics (OPVs)Donor or acceptor materialComponent of the photoactive layer
Organic Field-Effect Transistors (OFETs)Semiconductor layerBuilding block for the semiconducting polymer

This table outlines potential, rather than established, applications based on the structural features of the compound.

Application as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

While this compound is itself achiral, it can serve as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.

The 2-aminopyridine (B139424) moiety is a well-known bidentate ligand scaffold that can coordinate to a variety of transition metals. Chirality can be introduced to this scaffold in several ways. For instance, the exocyclic amine could be derivatized with a chiral group, or a chiral center could be installed in the vicinity of the coordinating nitrogen atoms.

A plausible strategy would involve the resolution of a racemic derivative of this compound or an asymmetric synthesis to obtain a single enantiomer. This chiral building block could then be elaborated into a more complex ligand structure. For example, the amine could be acylated with a chiral carboxylic acid, or it could be used to synthesize a chiral Schiff base by condensation with a chiral aldehyde.

The resulting chiral ligands could find applications in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the 2-chloro-4-methylphenyl group would likely play a significant role in influencing the stereochemical outcome of the catalyzed reaction by creating a specific chiral environment around the metal center. The design of such ligands allows for fine-tuning of the catalyst's activity and enantioselectivity. nih.govnih.gov

Design and Synthesis of Chiral Derivatives

There is currently no available scientific literature that describes the design and synthesis of chiral derivatives originating from this compound. The process of creating chiral molecules is fundamental in many areas of chemistry, particularly in the development of pharmaceuticals and specialized materials. Typically, this would involve reacting the parent compound with a chiral auxiliary or subjecting it to a stereoselective synthesis route. However, no such transformations have been reported for this specific compound.

Evaluation in Asymmetric Catalytic Reactions

Consistent with the lack of information on its chiral derivatives, there are no studies reporting the evaluation of this compound or its derivatives in asymmetric catalytic reactions. Asymmetric catalysis is a critical field for producing enantiomerically pure compounds. The effectiveness of a catalyst in these reactions is highly dependent on its three-dimensional structure. Without synthesized chiral variants of this compound, its potential as a ligand or catalyst in this context remains unexplored.

Reagent or Probe in Analytical Chemistry (Non-Biological Contexts)

The utility of chemical compounds as reagents or probes in analytical chemistry is a significant area of research, aiding in the detection and quantification of various substances. However, the application of this compound for these purposes has not been documented in peer-reviewed literature.

No research has been published on the development of chemodosimeters based on this compound for the detection of environmental pollutants. Chemodosimeters are designed to react selectively with a target analyte, often resulting in a measurable signal such as a change in color or fluorescence. The potential for this compound to act as a reactive probe for specific environmental contaminants has not been investigated.

There is no evidence in the scientific literature to suggest that this compound has been utilized as a reagent in chromatographic separations or for sample preparation. This includes its use as a stationary phase component, a mobile phase additive, or a derivatizing agent to enhance the separation and detection of analytes.

Future Research Directions and Uncharted Academic Frontiers for 5 2 Chloro 4 Methylphenyl Pyridin 2 Amine

Exploration of Novel and Unprecedented Reactivity Patterns

The reactivity of 5-(2-chloro-4-methylphenyl)pyridin-2-amine is largely unexplored, presenting a fertile ground for discovering new chemical transformations. The pyridine (B92270) ring system is known for its diverse reactivity, including electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom. wikipedia.orgnih.gov The presence of an amino group at the 2-position and a substituted phenyl ring at the 5-position introduces electronic and steric factors that could lead to unique reactivity.

Future investigations could focus on the selective functionalization of the pyridine and phenyl rings. For instance, the amino group can direct electrophilic aromatic substitution to specific positions on the pyridine ring. Conversely, the chloro and methyl substituents on the phenyl ring will influence its reactivity towards electrophiles. Understanding the interplay of these directing effects is crucial for developing selective synthetic methodologies.

Furthermore, the amino group itself is a reactive handle that can participate in a variety of transformations, including N-alkylation, N-acylation, and diazotization reactions, opening doors to a wide array of novel derivatives with potentially interesting properties. The chloro-substituent on the phenyl ring also offers a site for cross-coupling reactions, enabling the introduction of diverse functionalities.

Development of Highly Efficient and Sustainable Synthetic Routes

Currently, specific, high-yield, and sustainable synthetic routes for this compound are not well-documented in publicly available literature. The development of such methods is a critical first step for enabling its widespread study and potential application.

Classical methods for the synthesis of substituted pyridines, such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation, could be adapted for this target molecule. mdpi.com However, these methods often require harsh reaction conditions and can generate significant waste. Modern synthetic approaches focusing on sustainability are highly desirable.

Future research should explore the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to construct the core structure from readily available precursors. These methods often offer high efficiency, selectivity, and functional group tolerance under milder conditions. The development of a one-pot synthesis would be a particularly significant achievement, streamlining the production process and reducing the environmental impact.

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachKey PrecursorsPotential Advantages
Modified Hantzsch Synthesisβ-ketoester, aldehyde, ammonia (B1221849) sourceWell-established, access to diverse analogs
Suzuki CouplingA boronic acid derivative and a halogenated pyridineHigh yield, good functional group tolerance
Buchwald-Hartwig AminationA halogenated pyridine and an aniline (B41778) derivativeMild reaction conditions, high efficiency
C-H Activation/FunctionalizationA pre-functionalized pyridine and a C-H containing partnerAtom economy, step efficiency

Deeper Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential.

These theoretical studies can help to rationalize its reactivity. For example, calculating the electron density at various positions on the rings can predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, computational modeling can be used to study the transition states of potential reactions, providing valuable information for optimizing reaction conditions.

A thorough theoretical investigation would also involve analyzing the conformational landscape of the molecule, particularly the rotational barrier between the phenyl and pyridine rings. This has implications for its potential to act as a ligand in coordination chemistry or as a building block in materials with specific optical or electronic properties.

Integration into Advanced Functional Material Systems

The unique combination of a 2-aminopyridine (B139424) unit and a substituted phenyl ring makes this compound an attractive candidate for incorporation into advanced functional materials. The pyridine nitrogen and the amino group can act as hydrogen bond donors and acceptors, facilitating the formation of supramolecular assemblies with well-defined architectures.

The aromatic nature of the compound suggests potential applications in organic electronics. By modifying the substituents, it may be possible to tune its photophysical properties, such as absorption and emission wavelengths, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The presence of the chlorine atom could also be exploited to promote intersystem crossing, potentially leading to applications in photodynamic therapy or as a phosphorescent material.

Furthermore, the ability of the 2-aminopyridine moiety to coordinate to metal ions opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting catalytic, magnetic, or gas storage properties.

Interdisciplinary Research with Other Chemical Sub-Disciplines (e.g., Photochemistry, Electrochemistry)

The intersection of this compound with other chemical sub-disciplines promises exciting new avenues of research.

Photochemistry: The photochemical behavior of pyridine and its derivatives is an active area of research. nih.govrsc.org Irradiation of this compound with light could lead to a variety of interesting transformations, including photoisomerization, photocyclization, or the generation of reactive intermediates. For instance, photochemical reactions with aliphatic amines have been shown to yield substituted pyridines. consensus.app Understanding the photochemistry of this specific compound could lead to novel synthetic methods or the development of photoresponsive materials.

Electrochemistry: The electrochemical properties of 2-aminopyridine derivatives are also of interest. acs.org Cyclic voltammetry could be used to study the oxidation and reduction potentials of this compound. This information is crucial for its potential use in electronic devices or as a redox mediator in catalytic cycles. The electrochemical behavior will be influenced by the substituents on both the pyridine and phenyl rings, offering a way to tune its properties for specific applications.

Q & A

Q. Advanced

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., TrkA or ALK kinases), as pyridin-2-amine derivatives are known kinase inhibitors .

QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using descriptors like Hammett constants or logP values.

MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER .

How can the stability of this compound be assessed under varying storage conditions?

Q. Basic

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1 month and analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; monitor decomposition by LCMS .
  • Recommended Storage : -20°C in argon-sealed vials with desiccants to prevent hydrolysis/oxidation .

What strategies can address low yields in the final coupling step of pyridin-2-amine synthesis?

Q. Advanced

Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield by 15–20% .

Protecting Groups : Protect the amine with Boc groups during coupling to minimize side reactions. Deprotect with TFA post-reaction .

Catalyst Screening : Test Pd(OAc)₂/Xantphos or Buchwald-Hartwig catalysts for C-N coupling efficiency .

How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

Q. Advanced

  • Substituent Effects :
    • Chloro Group : Enhances lipophilicity and target binding (e.g., kinase ATP pockets). Replace with CF₃ for stronger electron-withdrawing effects .
    • Methyl Group : Optimize steric bulk; replace with cyclopropyl for metabolic stability .
  • Bioisosteres : Replace the pyridine ring with pyrimidine to alter hydrogen-bonding patterns .

What analytical techniques are critical for characterizing trace impurities in pyridin-2-amine derivatives?

Q. Basic

HPLC-PDA/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate impurities. MS detection identifies molecular ions (e.g., m/z 261 [M+H]⁺) .

NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted nitro intermediates) to confirm co-elution .

How can conflicting biological assay results (e.g., IC₅₀ variability) be systematically investigated?

Q. Advanced

Assay Validation :

  • Positive Controls : Include known inhibitors (e.g., KRC-108 for TrkA assays) .
  • Dose-Response Curves : Use 8–12 concentration points in triplicate to improve IC₅₀ accuracy.

Off-Target Screening : Test against related kinases (e.g., EGFR, Src) to rule out cross-reactivity .

Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

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